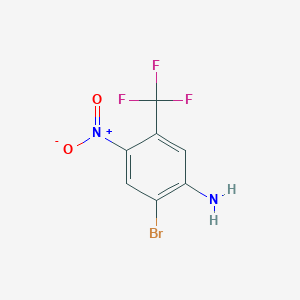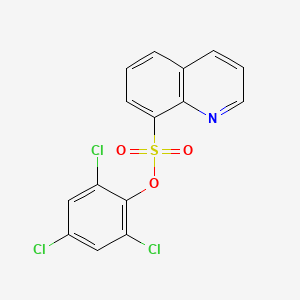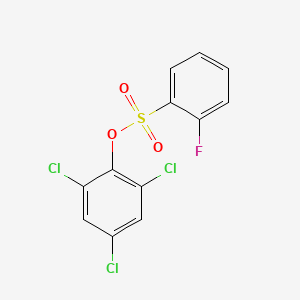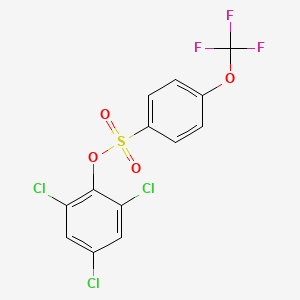![molecular formula C6H3BrClN3 B1520217 6-溴-4-氯-7H-吡咯并[2,3-D]嘧啶 CAS No. 784150-41-0](/img/structure/B1520217.png)
6-溴-4-氯-7H-吡咯并[2,3-D]嘧啶
描述
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药中间体
6-溴-4-氯-7H-吡咯并[2,3-D]嘧啶是医药合成中重要的中间体。 它用于合成激酶抑制剂,在疾病治疗中至关重要 。这些抑制剂靶向参与疾病途径的特定激酶,使其成为精准医疗的有效工具。
抗癌剂
该化合物衍生物已显示出作为抗癌剂的潜力。 通过干扰特定的细胞通路,这些衍生物可以抑制癌细胞的生长和增殖,为新的治疗方案提供途径 。
抗病毒研究
在抗病毒研究领域,6-溴-4-氯-7H-吡咯并[2,3-D]嘧啶衍生物已被探索用于其对抗各种病毒感染的潜力。 这是因为它们能够干扰病毒复制过程 。
抗炎应用
从6-溴-4-氯-7H-吡咯并[2,3-D]嘧啶衍生的化合物的抗炎特性使其成为治疗炎症性疾病的候选药物。 它们可以调节人体的炎症反应,这对关节炎等疾病至关重要 。
有机合成
在有机化学中,该化合物用作合成更复杂分子的构建块。 它的反应位点允许进行各种取代,使其成为创建各种有机化合物的多功能试剂 。
药物发现和开发
6-溴-4-氯-7H-吡咯并[2,3-D]嘧啶在药物发现中发挥着重要作用。它被用来开发新药,作为构建具有药理活性的分子的支架。 这一过程涉及筛选生物活性并优化化合物以提高疗效和安全性 。
生物化学研究
在生物化学研究中,该化合物用于研究生物化学途径和过程。 它可以用于探测酶、受体和其他蛋白质的功能,有助于阐明它们在细胞中的作用 。
化学工程
从化学工程的角度来看,6-溴-4-氯-7H-吡咯并[2,3-D]嘧啶对工艺开发和优化至关重要。 它参与将化学工艺从实验室规模扩大到工业生产,确保高效且经济地合成药物 。
作用机制
Target of Action
Similar compounds like pyrrolo[2,3-d]pyrimidines are known to be involved in the inhibition of certain kinases . These kinases play a crucial role in cell signaling and regulation of cellular activities.
Mode of Action
It’s worth noting that compounds with similar structures are known to interact with their targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
Compounds with similar structures are known to affect pathways related to cell signaling and regulation of cellular activities . The downstream effects of these interactions can lead to changes in cell behavior and function.
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine indicate high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests good bioavailability .
Result of Action
Similar compounds have been associated with significant antiproliferative effects on certain cell lines .
生化分析
Biochemical Properties
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. The compound acts as an inhibitor of CDKs, thereby modulating cell cycle dynamics and potentially inducing cell cycle arrest . Additionally, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has been shown to interact with various signaling proteins, affecting pathways involved in cell proliferation and apoptosis .
Cellular Effects
The effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine on cellular processes are profound. In cancer cell lines, the compound has demonstrated significant antiproliferative activity by inducing apoptosis and inhibiting cell growth . This is primarily achieved through the inhibition of CDKs and the subsequent disruption of cell cycle progression. Furthermore, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell survival and proliferation . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which are key regulators of the cell cycle . The compound binds to the active site of CDKs, preventing their interaction with cyclins and thereby inhibiting their kinase activity. This leads to cell cycle arrest and the induction of apoptosis in cancer cells . Additionally, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine can modulate the activity of other enzymes and proteins involved in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antiproliferative effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine have been shown to persist for several days, indicating sustained activity . Long-term exposure to the compound can lead to adaptive responses in cells, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and stability . These modifications can direct the compound to specific compartments or organelles, affecting its overall efficacy and mechanism of action.
属性
IUPAC Name |
6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPXMLQSSKQIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672053 | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784150-41-0 | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784150-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)

![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)





